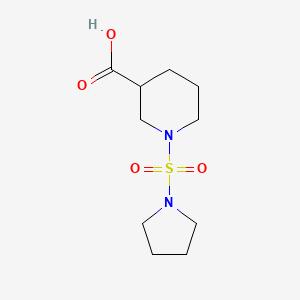

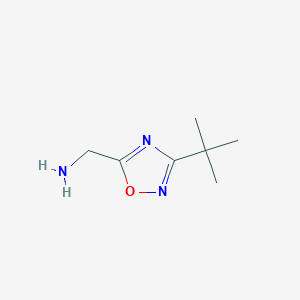

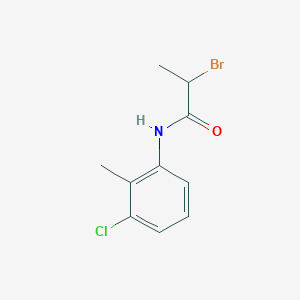

![molecular formula C13H14F3N3O2 B1293124 2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 1018125-53-5](/img/structure/B1293124.png)

2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a new herbicide from the uracil family acting as a protoporphyrinogen IX oxidase inhibitor . It is very effective for contact and residual control of broadleaf weeds and is used in many crops in pre- and post-emergence .

Molecular Structure Analysis

The molecular formula of this compound is C17H17ClF4N4O5S . The structure includes a trifluoromethyl group, which is a functional group with the formula -CF3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with a trifluoromethyl group like this one are often used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

The compound is a white odourless powder with a melting point of 189.9°C . It has a density of 1.595 g/mL at 20°C . Its water solubility at 25°C is 0.21 g/100 mL at pH 7 .Applications De Recherche Scientifique

Comprehensive Analysis of MFCD09701842 Applications

Suzuki–Miyaura Coupling

MFCD09701842: may serve as a boron reagent in the Suzuki–Miyaura coupling process. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis. The compound’s properties could be tailored to facilitate transmetalation, a key step where organic groups are transferred from boron to palladium .

Analytical Standard for Environmental Studies

As an analytical standard, MFCD09701842 could be used in environmental chemistry to quantify pollutants or study chemical reactions in natural settings. Its stability and reactivity make it suitable for high-performance liquid chromatography (HPLC) and gas chromatography (GC) applications .

Protodeboronation Studies

In the study of protodeboronation, MFCD09701842 could be used to investigate the removal of boron groups from organic molecules. This research can lead to the development of new synthetic pathways and a deeper understanding of reaction mechanisms .

Anti-HIV Research

The structural features of MFCD09701842 might allow it to serve as a scaffold for developing anti-HIV medications. By performing molecular docking studies, researchers can explore how modifications to the compound affect its interaction with HIV-1 proteins .

Bioisostere Development

The trifluoromethyl group in MFCD09701842 is often used as a bioisostere to replace other functional groups like chloride or methyl. This modification can alter the steric and electronic properties of pharmaceuticals, potentially leading to new drug discoveries .

Agricultural Chemistry

MFCD09701842: could be utilized in the synthesis of compounds for agricultural applications. Its chemical structure may be beneficial in creating pesticides or herbicides that are more effective and environmentally friendly .

Organic Synthesis Research

The compound’s unique structure makes it a candidate for exploring new reactions in organic synthesis. Researchers could use MFCD09701842 to discover novel reaction pathways or to synthesize complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, MFCD09701842 could be used to synthesize new drug candidates. Its molecular framework might be key in creating compounds with specific pharmacological activities .

Mécanisme D'action

This compound works by inhibiting the enzyme protoporphyrinogen oxidase, preventing chlorophyll formation, and resulting in the accumulation of protoporphyrin IX which is a potent photosensitizer . This activates oxygen, causing lipid peroxidation with rapid loss of membrane integrity and function .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[3-methyl-6-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O2/c1-6(2)9-4-8(13(14,15)16)11-7(3)18-19(5-10(20)21)12(11)17-9/h4,6H,5H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGSYJKDSBGXIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

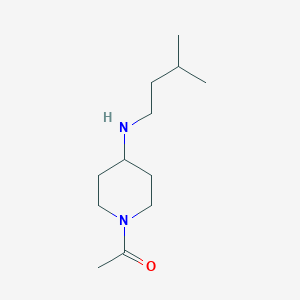

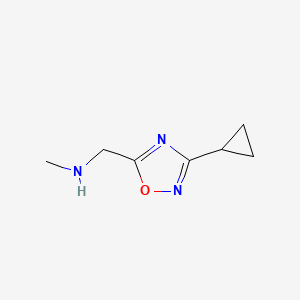

![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)

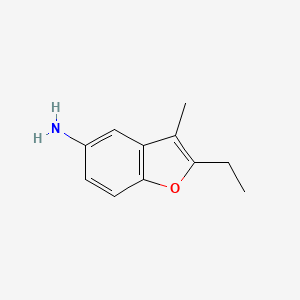

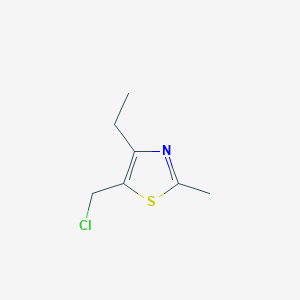

![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)

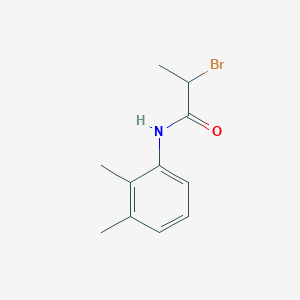

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1293047.png)

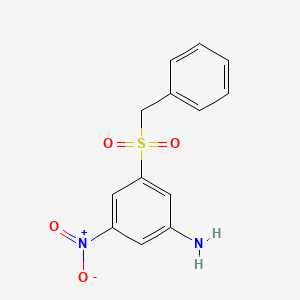

![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)